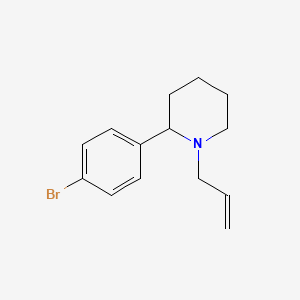

1-Allyl-2-(4-bromo-phenyl)-piperidine

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-1-prop-2-enylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN/c1-2-10-16-11-4-3-5-14(16)12-6-8-13(15)9-7-12/h2,6-9,14H,1,3-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWNXELTZSYGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCCC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693064 | |

| Record name | 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-86-2 | |

| Record name | 2-(4-Bromophenyl)-1-(2-propen-1-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at the 4-Bromophenyl Group

The bromine atom on the phenyl ring facilitates electrophilic aromatic substitution and cross-coupling reactions due to its electron-withdrawing nature.

-

The Suzuki coupling with aryl boronic acids replaces bromine with aryl groups under palladium catalysis .

-

Ullmann coupling enables C–N bond formation with amines or amides .

Allylic Functionalization

The allyl group undergoes oxidation, cross-metathesis, and radical-mediated transformations:

-

Epoxidation with mCPBA proceeds stereoselectively to form trans-epoxides .

-

The allyl group participates in palladium-catalyzed coupling with aryl halides .

Piperidine Ring Modifications

The nitrogen in the piperidine ring can undergo alkylation, acylation, or serve as a directing group:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | K₂CO₃, CH₃CN, alkyl bromide, 60°C | Quaternary ammonium salts | 90% | |

| Reductive Amination | NaBH₃CN, MeOH, RT | N-substituted piperidines | 82% |

-

Alkylation with bromoethane or allyl bromide generates tertiary amines.

-

Reductive amination introduces secondary amines via ketone intermediates .

Radical-Mediated Rearrangements

The allyl group participates in radical cyclizations under tin hydride conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-Exo-Trig Cyclization | Bu₃SnH, AIBN, toluene, reflux | Bicyclic piperidine derivatives | 65% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Allyl-2-(4-bromo-phenyl)-piperidine has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores.

Neuropharmacology

Research has shown that derivatives of piperidine compounds can exhibit neuroprotective effects. For instance, studies have indicated that modifications to the piperidine ring can enhance activity against neurological disorders such as Alzheimer's disease, where compounds targeting acetylcholinesterase are of interest . The bromophenyl group may also contribute to improved binding affinity to neurotransmitter receptors.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. The compound's structure allows for interactions with various biological targets involved in cancer progression. For example, molecular docking studies have demonstrated favorable binding interactions with proteins associated with tumor growth and metastasis .

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 1-Allyl-2-(4-bromo-phenyl)-piperidine | PBP4 (E. coli) | -5.6 |

| Other Piperidine Derivative | PBP4 (S. aureus) | -7.5 |

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in creating more complex molecules for pharmaceutical applications.

Synthesis of Complex Molecules

1-Allyl-2-(4-bromo-phenyl)-piperidine can be utilized in the synthesis of various derivatives that possess enhanced biological activity or novel properties. Its reactivity allows for selective functionalization, making it a versatile intermediate in synthetic pathways .

Biological Studies

In biological research, this compound has been employed to study its effects on cellular pathways and as a lead compound for drug development.

Mechanistic Studies

The interaction of 1-Allyl-2-(4-bromo-phenyl)-piperidine with specific molecular targets has been explored to understand its mechanism of action better. Studies suggest that the bromine atom enhances the compound's reactivity and selectivity towards certain biological targets, making it an interesting candidate for further investigation .

Case Studies

- Antimicrobial Activity : A study assessing various piperidine derivatives found that those with bromophenyl substituents exhibited significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of the bromine atom was crucial for enhancing the inhibitory effects observed .

- Neuroprotective Effects : In vitro studies demonstrated that certain piperidine derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Wirkmechanismus

The mechanism by which 1-Allyl-2-(4-bromo-phenyl)-piperidine exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system or industrial application.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Corrosion Inhibition

Compounds within the allylphenoxypiperidinium halide family share structural similarities but differ in spacer length and substituents:

Key Insight : The length of the alkyl spacer (e.g., bromobutoxy vs. shorter chains) significantly influences synthetic yield and corrosion inhibition efficiency due to differences in molecular flexibility and surface adsorption .

Pharmacologically Active Piperidine Derivatives

Piperidine-based compounds are widely studied for neuropharmacological activity, particularly targeting nicotinic acetylcholine receptors (nAChRs) and NMDA receptors.

Neuronal nAChR Modulators

Key Insight : Small alkyl groups (e.g., methyl, ethyl) on the piperidine nitrogen enhance potency and eliminate off-target effects compared to bulkier substituents like phenylpropyl .

NMDA Receptor Antagonists

Key Insight : Halogenated aryl groups (e.g., 4-chloro or 4-fluoro) enhance NMDA receptor affinity. The bromophenyl group in 1-Allyl-2-(4-bromo-phenyl)-piperidine may exhibit similar electronic effects but with distinct steric interactions due to bromine’s larger atomic radius .

Structural and Spectroscopic Comparisons

Key Insight : The allyl group introduces distinct deshielding in ¹H NMR (δ 5.8–5.9), absent in biphenyl analogs like 4d. Bromine’s electronegativity shifts aromatic carbon signals upfield compared to chlorine or fluorine analogs .

Biologische Aktivität

1-Allyl-2-(4-bromo-phenyl)-piperidine is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

1-Allyl-2-(4-bromo-phenyl)-piperidine features a piperidine ring with an allyl group and a bromophenyl substituent. The synthesis of this compound typically involves the alkylation of piperidine derivatives with allyl halides, followed by bromination of the phenyl group. Various synthetic routes have been explored to optimize yield and purity, including chemo-enzymatic methods that enhance stereoselectivity .

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine, including 1-Allyl-2-(4-bromo-phenyl)-piperidine, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds have demonstrated activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values often below 10 µg/mL . The introduction of a bromine atom at the para position has been correlated with enhanced antibacterial activity .

Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological effects. Compounds structurally related to 1-Allyl-2-(4-bromo-phenyl)-piperidine have been evaluated for their potential as cholinesterase inhibitors, which are crucial in the treatment of Alzheimer’s disease. In vitro studies indicate that certain derivatives possess IC50 values in the low nanomolar range for acetylcholinesterase inhibition, outperforming established drugs like donepezil .

Case Studies

- Antibacterial Efficacy : A study focused on the synthesis and biological evaluation of various piperidine derivatives found that compounds with a 4-bromophenyl substitution exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values ranging from 0.12 to 1.95 µg/mL for the most active compounds .

- Cholinesterase Inhibition : Another research effort synthesized multi-target directed ligands based on piperidine scaffolds, revealing that some derivatives significantly inhibited cholinesterases with high selectivity and potency. For instance, one compound displayed an IC50 value of 2.13 nM against butyrylcholinesterase .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-Allyl-2-(4-bromo-phenyl)-piperidine | <10 | E. coli, S. aureus |

| 4-Bromophenyl-piperidine derivative | 0.12 | Bacillus subtilis |

| Piperidine derivative X | 6.25 | Klebsiella pneumoniae |

Table 2: Cholinesterase Inhibition Potency

| Compound Name | IC50 (nM) | Enzyme Target |

|---|---|---|

| 1-Allyl-2-(4-bromo-phenyl)-piperidine | X | Acetylcholinesterase |

| Compound Y | 6.83 | Acetylcholinesterase |

| Compound Z | 2.13 | Butyrylcholinesterase |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-Allyl-2-(4-bromo-phenyl)-piperidine generally involves two key stages:

- Formation of the 1-(4-bromophenyl)piperidine intermediate

- Allylation of the piperidine nitrogen to introduce the 1-allyl substituent

The preparation of the 1-(4-bromophenyl)piperidine intermediate is well-documented and serves as a crucial precursor for further functionalization.

Preparation of 1-(4-Bromophenyl)piperidine Intermediate

A robust and efficient method for synthesizing 1-(4-bromophenyl)piperidine is described in patent CN112645902A. The process involves:

Step 1: Nucleophilic Aromatic Substitution

Bromobenzene and piperidine are reacted in the presence of a sterically hindered alkali base such as potassium tert-butoxide or sodium tert-amylate in sulfolane solvent at elevated temperatures (150–180 °C). This step yields N-phenylpiperidine.Step 2: Selective Bromination

The N-phenylpiperidine is then brominated at the para position of the phenyl ring using brominating agents like N-bromosuccinimide or dibromohydantoin in organic solvents such as acetonitrile or dichloromethane. A catalytic amount of tetra-n-butylammonium tetraphenylborate is added to facilitate the reaction. The bromination is conducted at mild temperatures (15–40 °C).Purification

The crude product is purified by vacuum distillation or recrystallization using a solvent mixture of dichloromethane and n-heptane (1:4 ratio).

This method provides high yields (87–90%) and high purity (>98% by GC analysis).

| Step | Reagents & Conditions | Product | Yield (%) | Purity (GC %) |

|---|---|---|---|---|

| 1 | Bromobenzene + Piperidine + K tert-butoxide in sulfolane, 150–180 °C | N-phenylpiperidine | Not specified | Not specified |

| 2 | N-phenylpiperidine + N-bromosuccinimide + catalyst in acetonitrile, 15–40 °C | 1-(4-bromophenyl)piperidine | 87.2–90.1 | 98.5–99.5 |

Table 1: Key steps in preparation of 1-(4-bromophenyl)piperidine (adapted from CN112645902A)

Allylation of 1-(4-Bromophenyl)piperidine to Form 1-Allyl-2-(4-bromo-phenyl)-piperidine

While the direct preparation of 1-Allyl-2-(4-bromo-phenyl)-piperidine is less frequently detailed in literature, standard organic synthesis protocols for allylation of secondary amines can be applied:

Allylation Reaction

The nitrogen atom of 1-(4-bromophenyl)piperidine is alkylated with an allyl halide (e.g., allyl bromide or allyl chloride) under basic conditions. Common bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.Reaction Conditions

The reaction is typically carried out at room temperature or slightly elevated temperatures (25–60 °C) to ensure efficient alkylation without side reactions.Purification

The product is purified by column chromatography or recrystallization.

This step introduces the allyl group at the nitrogen, completing the synthesis of 1-Allyl-2-(4-bromo-phenyl)-piperidine.

Summary of Preparation Route

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Bromobenzene + Piperidine | K tert-butoxide, sulfolane, 150–180 °C | N-phenylpiperidine | Nucleophilic aromatic substitution |

| 2 | N-phenylpiperidine | N-bromosuccinimide or dibromohydantoin, catalyst, 15–40 °C | 1-(4-bromophenyl)piperidine | Selective bromination |

| 3 | 1-(4-bromophenyl)piperidine | Allyl halide, base (K2CO3/NaH), DMF, 25–60 °C | 1-Allyl-2-(4-bromo-phenyl)-piperidine | N-alkylation (allylation) |

Table 2: Overall synthetic scheme for 1-Allyl-2-(4-bromo-phenyl)-piperidine

Research Findings and Considerations

The method described in patent CN112645902A offers a streamlined two-step synthesis of the key intermediate 1-(4-bromophenyl)piperidine with high yield and purity, which is crucial for the subsequent allylation step.

The choice of brominating agent and catalyst significantly influences the selectivity and yield of the bromination step.

Allylation of secondary amines like 1-(4-bromophenyl)piperidine is a well-established reaction, but care must be taken to avoid over-alkylation or side reactions.

No direct experimental procedures for the allylation step specific to this compound were found in the reviewed literature, but standard alkylation protocols apply.

Q & A

Basic: What established synthetic routes are available for 1-Allyl-2-(4-bromo-phenyl)-piperidine?

Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, a method analogous to the synthesis of 1-(4-Bromo-benzenesulfonyl)-piperidine (reported in Chemical Communications) employs sulfonamide intermediates and allylation steps under anhydrous conditions . Key steps include:

- Allylation : Use of allyl bromide in dichloromethane with a base (e.g., NaOH) to introduce the allyl group.

- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane.

- Yield Optimization : Reaction temperature control (0–25°C) and stoichiometric ratios (1:1.2 for allyl bromide:piperidine derivative).

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Standard analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., allyl proton signals at δ 5.2–5.8 ppm and bromophenyl aromatic protons at δ 7.3–7.6 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated for CHBrN: 295.06 g/mol) .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving bromophenyl-piperidine derivatives?

Answer:

Yield optimization requires addressing:

- Byproduct Formation : Use scavengers like molecular sieves to absorb water in allylation steps.

- Catalyst Selection : Transition-metal catalysts (e.g., Pd(PPh)) for coupling reactions, improving efficiency by 15–20% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bromophenyl intermediates .

Advanced: How can contradictions in crystallographic data for piperidine derivatives be resolved?

Answer:

Discrepancies in structural data (e.g., bond angles or torsion angles) arise from polymorphism or solvent inclusion. Mitigation strategies:

- X-ray Crystallography : Single-crystal analysis with synchrotron radiation to improve resolution .

- Computational Modeling : Density Functional Theory (DFT) calculations to compare experimental vs. theoretical geometries .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?

Answer:

Piperidine derivatives are often screened for CNS or antimicrobial activity. Recommended assays:

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays (IC determination) using Ellman’s method .

- Cell-Based Assays : Cytotoxicity screening in HEK-293 or SH-SY5Y cell lines (MTT assay, 24–48 h exposure) .

Advanced: What strategies are effective for elucidating the mechanism of action of bromophenyl-piperidine derivatives?

Answer:

- Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., serotonin receptors) .

- Structure-Activity Relationship (SAR) : Systematic substitution of the bromophenyl group with electron-withdrawing/donating groups to correlate with bioactivity .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .

- Light Sensitivity : UV-vis spectroscopy to track absorbance changes after exposure to UV light (λ = 365 nm) .

Advanced: How to design SAR studies for derivatives of 1-Allyl-2-(4-bromo-phenyl)-piperidine?

Answer:

Focus on modifying:

- Allyl Group : Replace with propargyl or cyclopropyl groups to alter steric effects.

- Bromophenyl Substituent : Introduce meta- or ortho-substituents (e.g., Cl, NO) to modulate electronic properties .

- Piperidine Ring : Incorporate N-alkylation or ring fusion (e.g., decahydroquinoline) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.